5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the halogenation of pyrrolo[2,3-b]pyridine derivatives. For instance, starting with 3-fluoropyridine, a series of reactions involving chlorination and cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would need to ensure high yield and purity, often requiring optimization of reaction conditions such as temperature, solvent, and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), reducing agents (e.g., lithium aluminum hydride for reduction), and various catalysts to facilitate cyclization reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a scaffold in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: While specific industrial applications are less documented, its derivatives may be used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The specific pathways involved depend on the biological context and the particular target being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the fluorine atom.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the chlorine atom.
6-Chloro-1H-pyrrolo[3,2-b]pyridine: A positional isomer with the chlorine atom at a different position.
Uniqueness
5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties .
Properties
CAS No. |
1352394-48-9 |
---|---|
Molecular Formula |
C7H4ClFN2 |
Molecular Weight |
170.57 g/mol |
IUPAC Name |
5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) |
InChI Key |
GOEXLWOVPVWFNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.